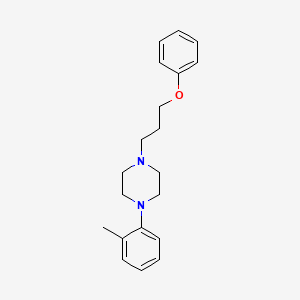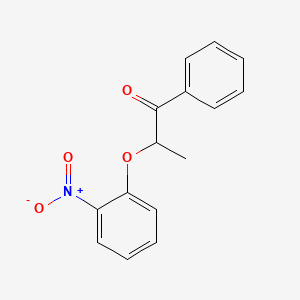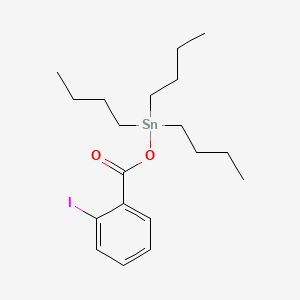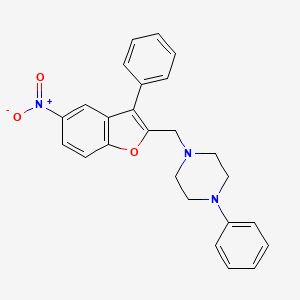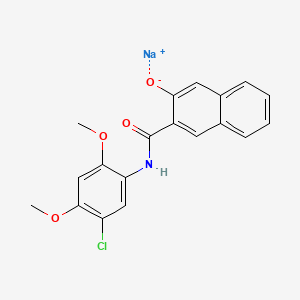
Dispiro(5.1.5.1)tetradecane-7,14-dione, monosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dispiro(5151)tetradecane-7,14-dione, monosemicarbazone is a complex organic compound with a unique structure It is characterized by a dispiro arrangement, which means it has two spiro-connected rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro(5.1.5.1)tetradecane-7,14-dione, monosemicarbazone typically involves multiple steps. The starting material is often a cyclohexylketene dimer, which undergoes a series of reactions to form the dispiro structure. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dispiro(5.1.5.1)tetradecane-7,14-dione, monosemicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Dispiro(5.1.5.1)tetradecane-7,14-dione, monosemicarbazone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dispiro(5.1.5.1)tetradecane-7,14-dione, monosemicarbazone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Dispiro(5.1.5.1)tetradecane-7,14-dione: This compound is similar in structure but lacks the monosemicarbazone group.
Cyclohexylketene dimer: This is a precursor in the synthesis of Dispiro(5.1.5.1)tetradecane-7,14-dione, monosemicarbazone.
Uniqueness
Dispiro(5151)tetradecane-7,14-dione, monosemicarbazone is unique due to its specific dispiro structure and the presence of the monosemicarbazone group
Propiedades
Número CAS |
73987-17-4 |
|---|---|
Fórmula molecular |
C15H23N3O2 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
[(14-oxodispiro[5.1.58.16]tetradecan-7-ylidene)amino]urea |
InChI |
InChI=1S/C15H23N3O2/c16-13(20)18-17-11-14(7-3-1-4-8-14)12(19)15(11)9-5-2-6-10-15/h1-10H2,(H3,16,18,20) |
Clave InChI |
VANQIUYYIFFVBS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C(=NNC(=O)N)C3(C2=O)CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid](/img/structure/B14455080.png)
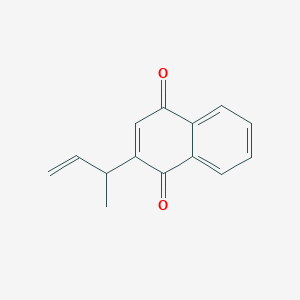
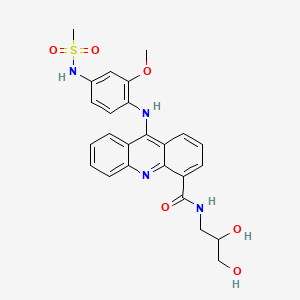
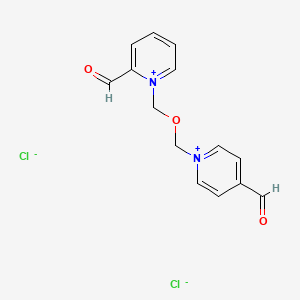
![1-Phenoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14455119.png)
